molecular formula C10H13NO B1441065 2-(4-Methoxyphenyl)azetidine CAS No. 1219967-66-4

2-(4-Methoxyphenyl)azetidine

Cat. No.: B1441065
CAS No.: 1219967-66-4
M. Wt: 163.22 g/mol
InChI Key: JGRQFXJWMOUDTP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle with a methoxyphenyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods often involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Specific details on industrial methods for this compound are less documented but likely follow similar principles as laboratory synthesis.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)azetidine plays a crucial role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. The ring strain in this compound facilitates its interaction with nucleophiles, leading to the formation of stable adducts. This compound has been shown to interact with enzymes involved in polymerization processes, such as those responsible for the synthesis of polyamines . Additionally, it can act as a substrate for enzyme-catalyzed reactions, leading to the formation of biologically active intermediates .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can enhance the O-GlcNAcylation of mitochondrial proteins, which is a pro-survival pathway . This modification can lead to increased cell survival and improved cellular function under stress conditions. Furthermore, this compound has been shown to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can undergo nucleophilic addition reactions, leading to the formation of stable adducts with enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing cell survival and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and improve metabolic activity . At higher doses, it can exhibit toxic effects, leading to cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active intermediates . The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Additionally, this compound can modulate the activity of enzymes involved in key metabolic pathways, thereby affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness in various cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity and function, allowing it to exert its biochemical effects in a targeted manner .

Properties

IUPAC Name

2-(4-methoxyphenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRQFXJWMOUDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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